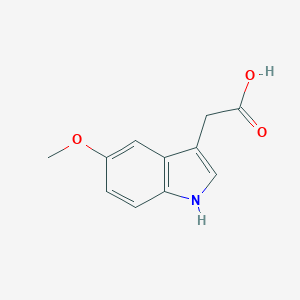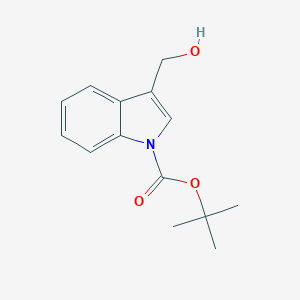
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (TMIC) is a chemical compound with a wide range of applications in scientific research. It is a versatile building block for the synthesis of various compounds and is used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. TMIC has been extensively studied in recent years, and its potential benefits and limitations are now well understood.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
1-Boc-3-Hydroxymethylindole serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a building block for drug candidates due to its structural versatility. By modifying the substituents on the indole ring, scientists can fine-tune properties such as solubility, lipophilicity, and receptor binding affinity. This compound has been investigated for its potential in treating various diseases, including cancer, neurological disorders, and infectious diseases .
Material Science and Surface Modification
Surface modification is essential for tailoring material properties. Researchers explore 1-Boc-3-Hydroxymethylindole as a functionalizing agent for surfaces. By grafting it onto polymers, metals, or nanoparticles, they enhance adhesion, wettability, and biocompatibility. Applications include coatings, biomaterials, and sensors.
Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The hydroxymethyl group in the 3-position of the indole ring could potentially be involved in hydrogen bonding with target proteins, influencing their function .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways, often acting as inhibitors or activators of enzymes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .
Action Environment
The action, efficacy, and stability of 1-Boc-3-Hydroxymethylindole can be influenced by various environmental factors . For instance, the compound is recommended to be stored in a dry room temperature environment . Its solid physical form and normal shipping temperature suggest that it is stable under standard conditions .
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPQKQFSDFRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454365 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |
CAS RN |
96551-22-3 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

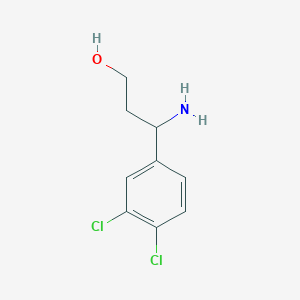
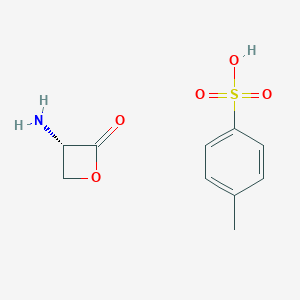



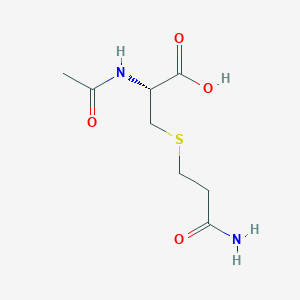

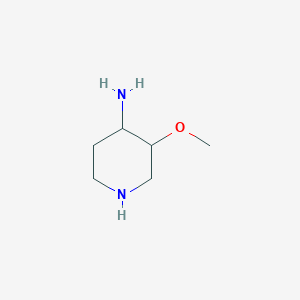
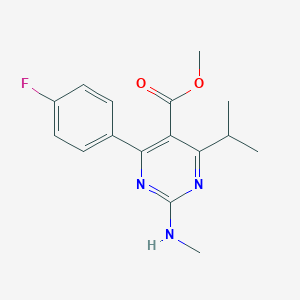
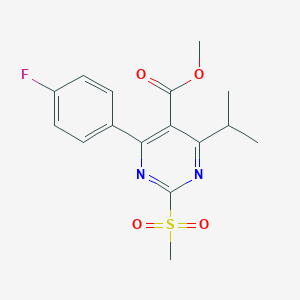

![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
